2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Brand Name:
Vulcanchem
CAS No.:
111631-72-2
VCID:
VC20798139
InChI:
InChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3
SMILES:
COC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC
Molecular Formula:
C13H16ClNO3
Molecular Weight:
269.72 g/mol
2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS No.: 111631-72-2
Cat. No.: VC20798139
Molecular Formula: C13H16ClNO3
Molecular Weight: 269.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111631-72-2 |
|---|---|
| Molecular Formula | C13H16ClNO3 |
| Molecular Weight | 269.72 g/mol |
| IUPAC Name | 2-chloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
| Standard InChI | InChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3 |
| Standard InChI Key | KHDGBPOMQWRELV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC |
| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator